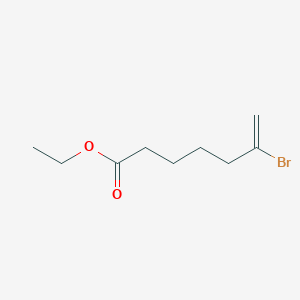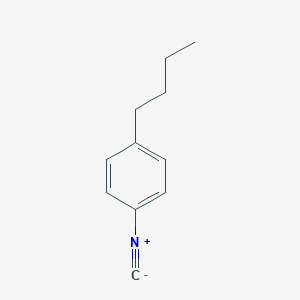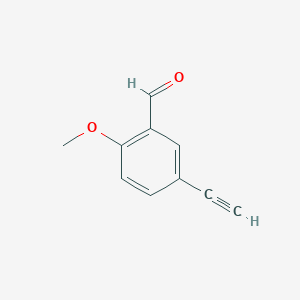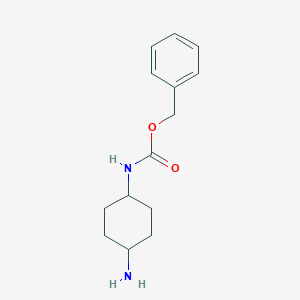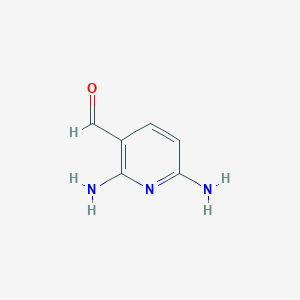
2,6-Diaminopyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminopyridine-3-carbaldehyde (DAPC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridine derivative with two amino groups and an aldehyde group attached to the 3-carbon atom.
Wirkmechanismus
The mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde is not well understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters.
Biochemische Und Physiologische Effekte
2,6-Diaminopyridine-3-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to improve cognitive function and to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Diaminopyridine-3-carbaldehyde in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2,6-Diaminopyridine-3-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-Diaminopyridine-3-carbaldehyde. One area of interest is the development of new synthetic routes to 2,6-Diaminopyridine-3-carbaldehyde and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of 2,6-Diaminopyridine-3-carbaldehyde in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives is an important area of future research.
Conclusion
In conclusion, 2,6-Diaminopyridine-3-carbaldehyde is a chemical compound with unique properties that has been widely used in scientific research. It has several potential therapeutic applications and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives and to investigate their potential therapeutic applications.
Synthesemethoden
2,6-Diaminopyridine-3-carbaldehyde can be synthesized by reacting 2,6-diaminopyridine with 3-formylsalicylic acid in the presence of a catalyst. The reaction yields 2,6-Diaminopyridine-3-carbaldehyde as a white crystalline solid with a melting point of 220-222°C. The purity of the compound can be confirmed by using techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,6-Diaminopyridine-3-carbaldehyde has been used in various scientific research applications, including in the fields of organic chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2,6-Diaminopyridine-3-carbaldehyde has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
151510-21-3 |
|---|---|
Produktname |
2,6-Diaminopyridine-3-carbaldehyde |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
InChI-Schlüssel |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
Kanonische SMILES |
C1=CC(=NC(=C1C=O)N)N |
Synonyme |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



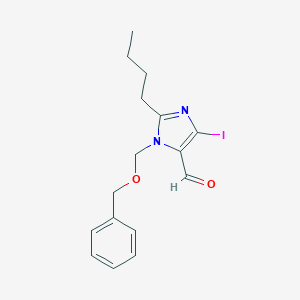
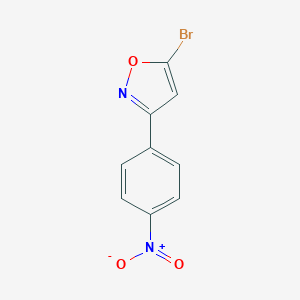
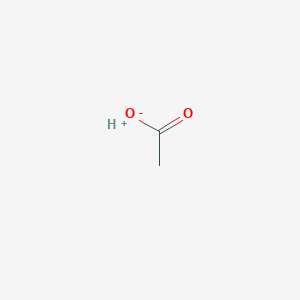
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
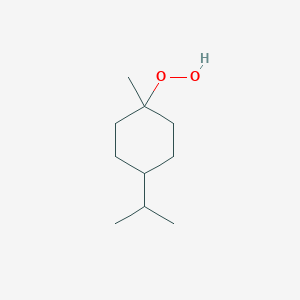
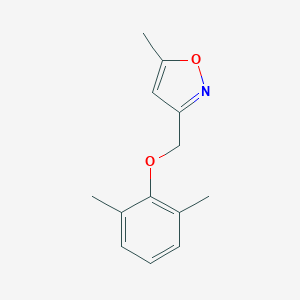
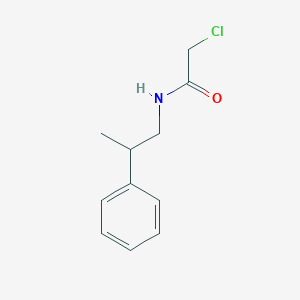
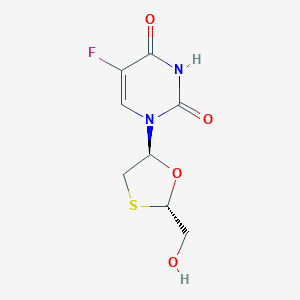
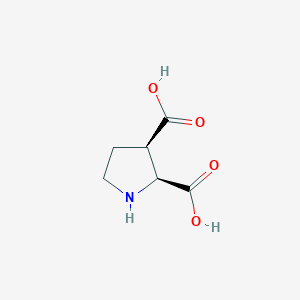
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
